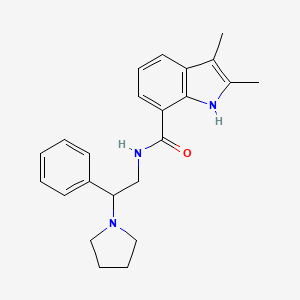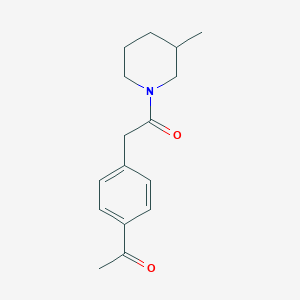
N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-1-methylpyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-1-methylpyrazole-4-carboxamide, also known as DBM, is a small molecule compound that has shown potential for use in various scientific research applications. DBM is a synthetic compound that can be synthesized through various methods.
Wirkmechanismus
The mechanism of action of N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-1-methylpyrazole-4-carboxamide is not fully understood, but studies have shown that it can activate the Nrf2/ARE pathway, which is responsible for regulating the expression of genes involved in cellular defense mechanisms. N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-1-methylpyrazole-4-carboxamide can also inhibit the NF-κB pathway, which is involved in inflammation and cell survival. These pathways are important in various physiological processes, including cancer development, neuroprotection, and inflammation.
Biochemical and Physiological Effects
N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-1-methylpyrazole-4-carboxamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, the reduction of oxidative stress, and the modulation of immune responses. These effects are important in various physiological processes, including cancer development, neuroprotection, and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-1-methylpyrazole-4-carboxamide has several advantages for use in lab experiments, including its synthetic nature, its stability, and its ability to penetrate cell membranes. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-1-methylpyrazole-4-carboxamide, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for cancer and neurodegenerative diseases, and the study of its mechanism of action and potential side effects. In addition, the use of N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-1-methylpyrazole-4-carboxamide in combination with other compounds may enhance its therapeutic potential and reduce its potential side effects.
Conclusion
In conclusion, N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-1-methylpyrazole-4-carboxamide is a small molecule compound that has shown potential for use in various scientific research applications, including cancer research, neuroprotection, and inflammation. N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-1-methylpyrazole-4-carboxamide can be synthesized through various methods and has several advantages for use in lab experiments. However, further research is needed to fully understand its mechanism of action and potential side effects. The future directions for research on N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-1-methylpyrazole-4-carboxamide are promising, and it is hoped that this compound will continue to be investigated for its potential therapeutic applications.
Synthesemethoden
N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-1-methylpyrazole-4-carboxamide can be synthesized through various methods, including the reaction of 2,3-dihydrobenzofuran with 1-methylpyrazole-4-carboxylic acid, followed by the addition of a reagent such as triethylamine. Other methods include the reaction of 2,3-dihydrobenzofuran with 1-methylpyrazole-4-carboxylic acid chloride, followed by the addition of a reagent such as sodium hydroxide. The synthesis of N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-1-methylpyrazole-4-carboxamide is a complex process that requires careful attention to detail and expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-1-methylpyrazole-4-carboxamide has shown potential for use in various scientific research applications, including cancer research, neuroprotection, and inflammation. Studies have shown that N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-1-methylpyrazole-4-carboxamide can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-1-methylpyrazole-4-carboxamide has also been shown to have neuroprotective effects, protecting neurons from damage and promoting their survival. In addition, N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-1-methylpyrazole-4-carboxamide has anti-inflammatory properties and can reduce inflammation in various tissues.
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-17-9-11(7-16-17)14(18)15-8-12-6-10-4-2-3-5-13(10)19-12/h2-5,7,9,12H,6,8H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASJOVEVSNRXDDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)NCC2CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(4-Chlorophenyl)pyrrolidin-1-yl]-(2,3-dihydro-1,4-dioxin-5-yl)methanone](/img/structure/B7495044.png)
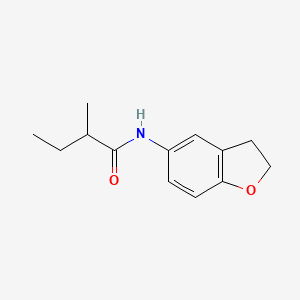
![2-[(3,4-Dimethylphenoxy)methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7495050.png)

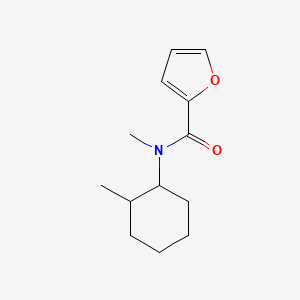
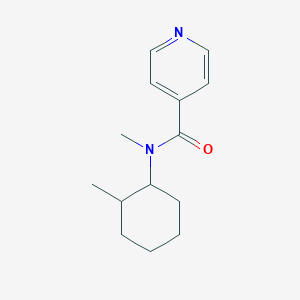
![(E)-N-[1-(3-bromophenyl)ethyl]-3-thiophen-2-ylprop-2-enamide](/img/structure/B7495089.png)

![N-[1-(2,5-dimethylthiophen-3-yl)ethyl]cyclobutanecarboxamide](/img/structure/B7495102.png)

![N-(1-cyclopropylethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7495118.png)
![[4-(4-Phenoxybenzoyl)piperazin-1-yl]-phenylmethanone](/img/structure/B7495133.png)
